N-{1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-ylidene}-1H-indazole-3-carboxamide
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Description
“N-{1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-ylidene}-1H-indazole-3-carboxamide” is a chemical compound with the molecular formula C21H18N4O . It is a powder with a molecular weight of 342.4 . The compound is available for purchase for research purposes.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and more. For “this compound”, it is a powder stored at room temperature .Scientific Research Applications
Antitumor Activity : The compound has been shown to have antitumor activity. For instance, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a related compound, was synthesized and found to inhibit the proliferation of some cancer cell lines (Hao et al., 2017).
Synthetic Chemistry and Structural Analysis : There is significant interest in the synthesis and crystal structure analysis of related compounds. For example, various indazole derivatives, including those similar to the compound , have been synthesized and structurally analyzed (El’chaninov et al., 2018).
Biological Activity Evaluation : Several studies have focused on evaluating the biological activity of related compounds. For instance, research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has identified potent and selective kinase inhibitors (Schroeder et al., 2009).
Chemical Transformations : The compound and its derivatives have been subject to various chemical transformations to explore their potential uses. This includes processes like methylation, reduction, condensation, and reactions with different chemicals to yield new compounds with potential biological activities (Maggio et al., 2011).
Potential Pharmacological Properties : Studies have explored the pharmacological properties of related compounds, examining aspects like receptor binding and potential therapeutic applications. For instance, carboxamide-type synthetic cannabinoids, which are structurally similar, have been evaluated as CB1/CB2 receptor agonists (Doi et al., 2017).
Properties
IUPAC Name |
N-[1-[(4-methylphenyl)methyl]pyridin-2-ylidene]-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-15-9-11-16(12-10-15)14-25-13-5-4-8-19(25)22-21(26)20-17-6-2-3-7-18(17)23-24-20/h2-13H,14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMURELGZVVQSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=CC2=NC(=O)C3=NNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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